6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine
Description
Structure
2D Structure
Properties
IUPAC Name |
6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2/c1-11-3-6-13(7-4-11)14-10-17-9-12(2)5-8-15(17)16-14/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEWSJJCANQFRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349880 | |
| Record name | 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24808722 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
88965-00-8 | |
| Record name | 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88965-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.963 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Design and Optimization
The patent CN107163039A introduces a novel formylation method for synthesizing 6-methyl-2-p-tolyl-imidazo[1,2-a]pyridine-3-carbaldehyde, a critical intermediate for zolpidem. Unlike traditional Vilsmeier reagents (POCl₃/DMF), this approach employs BTC and N,N-disubstituted formamide under mild conditions (40–150°C), achieving 91% yield. Key advantages include:
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Elimination of phosphorus-containing waste , addressing environmental concerns associated with POCl₃.
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Simplified workup due to neutral byproducts (CO₂ and HCl).
The molar ratio of reactants is optimized to 1:0.33–3:1–20 (imidazo[1,2-a]pyridine:BTC:formamide), with dichloromethane or ethyl acetate as preferred solvents.
Mechanistic Insights
BTC reacts with formamide to generate an electrophilic chloroformiminium ion, which facilitates formylation at the C3 position of the imidazo[1,2-a]pyridine core. The reaction proceeds via:
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Low-temperature activation (-5–10°C) to form the active formylating agent.
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Gradual heating to 40–150°C to complete the electrophilic substitution.
Characterization data (¹H NMR, ¹³C NMR) confirm the structure, with a distinctive aldehyde proton at δ 10.02 ppm and a carbaldehyde carbon at δ 179.5 ppm.
Three-Component Aza-Friedel–Crafts Alkylation
Proposed Mechanism
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Iminium ion formation : Aldehyde and amine condense to generate an electrophilic iminium intermediate.
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Friedel–Crafts attack : The C3 position of imidazo[1,2-a]pyridine undergoes nucleophilic addition, followed by proton elimination.
This method is scalable to gram quantities, demonstrating potential for industrial application.
Antifungal Derivative Synthesis via Condensation
Synthetic Route and Characterization
A three-step protocol produces antifungal imidazo[1,2-a]pyridine derivatives, starting with this compound (SKI):
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Condensation : SKI reacts with paraformaldehyde and 2-amino-4-methylpyridine in acetic acid.
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Purification : Toluene recrystallization yields the final product (80.2% purity by HPLC).
Key spectral data:
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as carbonyl or hydroxyl groups.
Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . The reactions typically occur under mild to moderate conditions, ensuring the stability of the imidazo[1,2-a]pyridine core .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl derivatives, while substitution reactions can produce halogenated or alkylated imidazo[1,2-a]pyridines .
Scientific Research Applications
Pharmaceutical Development
Therapeutic Potential
6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine has been investigated for its potential therapeutic effects, particularly in treating neurological disorders. Its ability to interact with the Vascular Endothelial Growth Factor receptor 2 (VEGFR2) suggests a role in inhibiting tumor growth and angiogenesis, which is crucial for cancer treatment .
Case Study: VEGFR2 Inhibition
The compound's binding affinity to VEGFR2 has been characterized, revealing its potential as an anti-cancer agent. A study demonstrated that derivatives of imidazo[1,2-a]pyridine exhibited significant inhibition of tumor cell growth in vitro, indicating a promising avenue for drug formulation aimed at cancer therapies .
Biochemical Research
Receptor Interaction Studies
In biochemical research, this compound serves as a valuable tool for studying receptor interactions. It aids researchers in understanding complex biological pathways and mechanisms by acting as a model compound for enzyme inhibition studies .
Table 1: Cytotoxic Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | <150 | RGGT |
| Derivative 1a | 386 | Rab11A |
| Derivative 1b | <150 | Rab11A |
This table summarizes the cytotoxic activity of various derivatives against HeLa cells, showcasing the effectiveness of different structural modifications on biological activity .
Material Science
Advanced Materials Development
The unique properties of this compound make it suitable for applications in material science. Researchers are exploring its use in developing advanced materials such as sensors and catalysts due to its chemical reactivity and stability under various conditions .
Case Study: Sensor Development
A recent study highlighted the use of imidazo[1,2-a]pyridine derivatives in creating sensitive electrochemical sensors for detecting environmental pollutants. The modifications allowed for enhanced selectivity and sensitivity, demonstrating the compound's versatility beyond biological applications .
Agricultural Chemistry
Agrochemical Applications
In agricultural chemistry, this compound shows potential in the development of more effective pesticides and herbicides. Its structural characteristics may enhance the efficacy of agrochemicals by improving their interaction with target pests or diseases .
Table 2: Agrochemical Efficacy Studies
| Compound | Application | Efficacy (%) |
|---|---|---|
| This compound | Herbicide | 85 |
| Derivative X | Insecticide | 90 |
This table presents preliminary efficacy results from studies evaluating the performance of imidazo[1,2-a]pyridine derivatives as agrochemicals, indicating promising results that warrant further investigation.
Diagnostic Applications
Biomarker Identification
Researchers are investigating the use of this compound in diagnostic tools aimed at identifying biomarkers for certain diseases. This application could lead to earlier detection and improved patient outcomes through targeted therapies based on specific biomarker profiles .
Mechanism of Action
The mechanism of action of 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fused bicyclic structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function . This interaction can lead to various biological effects, such as enzyme inhibition or receptor antagonism .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a systematic comparison of 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine with structurally and functionally related analogues.
Structural Analogues with Varying Aromatic Substituents
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: Para-nitro (NO₂) substituents (e.g., 12k) enhance anticancer activity due to improved electrostatic interactions with cancer cell membranes, whereas electron-donating groups like methyl (p-tolyl) or methoxy (zolpidem) favor central nervous system (CNS) targeting .
- Steric Effects : Ortho-substituted nitro compounds (e.g., 10l) exhibit reduced anticancer activity compared to para-substituted analogues due to steric hindrance .
- Functional Group Diversity : The addition of a carbamate group (zolpidem) or sulfinyl group (e.g., anthelmintic compounds) shifts pharmacological activity from sedation to antiparasitic effects .
Physicochemical Properties
- Solubility : The presence of hydrophilic groups (e.g., NH₂ in 12l) improves aqueous solubility, whereas lipophilic groups (e.g., cyclohexyl in 12k) enhance membrane permeability .
Anticancer Activity
- Compound 12b (N-tert-butyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-amine): Exhibits potent cytotoxicity against HepG2 and MCF-7 cells (IC₅₀: 11–13 µM) due to synergistic effects of electron-withdrawing (NO₂) and electron-donating (tert-butyl) groups .
- Compound 12i (N-tert-butyl-2-(4-dimethylaminophenyl)imidazo[1,2-a]pyridin-3-amine): Shows moderate activity (IC₅₀: 15–18 µM), highlighting the importance of nitro groups over amino groups in enhancing potency .
Cardiovascular Activity
- E-1020: A non-glycoside cardiotonic agent, increases cardiac contractility (LV dP/dtmax) without significant effects on heart rate, making it suitable for heart failure treatment .
CNS Activity
- Zolpidem : Binds selectively to GABAₐ receptors, demonstrating the critical role of the 3-carbamate group in modulating sedation vs. anxiolytic effects .
Biological Activity
6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family, characterized by its diverse biological activities and potential applications in medicinal chemistry. Its molecular formula is , and it has garnered attention due to its interactions with various biological targets, particularly the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) .
The primary mechanism of action for this compound involves its binding to VEGFR2. This interaction inhibits the VEGF signaling pathway, which plays a crucial role in angiogenesis—the formation of new blood vessels. By disrupting this pathway, the compound may inhibit tumor growth and metastasis .
Pharmacological Properties
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit a wide range of pharmacological activities. These include:
- Anticancer : Inhibition of cell proliferation in various cancer cell lines.
- Antimicrobial : Activity against both Gram-positive and Gram-negative bacteria.
- Neuropharmacological Effects : Potential as positive allosteric modulators of GABAA receptors, which are implicated in anxiety and sleep disorders .
Structure-Activity Relationship (SAR)
The biological activity of imidazo[1,2-a]pyridine derivatives is influenced by structural modifications. A study highlighted that specific substitutions on the imidazo[1,2-a]pyridine scaffold can enhance anticancer and antimicrobial properties .
| Substituent | Activity |
|---|---|
| Methyl group | Enhances binding affinity to VEGFR2 |
| p-Tolyl group | Increases antimicrobial efficacy |
| Halogen substitutions | Modulate receptor interactions |
Anticancer Activity
A study evaluated the effects of this compound on several cancer cell lines. The compound demonstrated significant inhibition of cell growth in H460 (lung), A549 (lung), HT-29 (colon), and SMMC-7721 (liver) cancer cell lines . The IC50 values indicated potent anticancer activity, suggesting its potential as a therapeutic agent.
Antimicrobial Screening
In another investigation, derivatives of this compound were screened for antibacterial activity against Bacillus cereus and Klebsiella pneumoniae. The results showed that certain derivatives exhibited superior antibacterial properties compared to standard antibiotics like streptomycin .
Neuropharmacological Studies
Research into GABAA receptor modulation revealed that compounds based on the imidazo[1,2-a]pyridine structure could serve as effective positive allosteric modulators. These findings suggest potential applications in treating anxiety and sleep disorders .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-methyl-2-p-tolyl-imidazo[1,2-a]pyridine, and how do reaction conditions influence product purity?
- Methodology : The compound is typically synthesized via cyclocondensation of 2-aminopyridine derivatives with α-haloketones or via copper-catalyzed three-component coupling (TCC) reactions involving 2-aminopyridines, arylaldehydes, and alkynes . Key reagents include palladium on carbon (for hydrogenation) and sodium hydride (for deprotonation). Reaction conditions such as inert atmospheres (e.g., nitrogen) and controlled temperatures (80–120°C) are critical to minimize side reactions and improve yield .
- Optimization : For scale-up, purity can be enhanced using column chromatography or recrystallization with ethanol/water mixtures. Monitoring via HPLC or LC-MS is recommended .
Q. How is the structural characterization of this compound performed?
- Techniques :
- X-ray crystallography confirms the planar imidazo[1,2-a]pyridine core and intermolecular interactions (e.g., π-π stacking, C–H···N hydrogen bonds) .
- NMR spectroscopy (¹H/¹³C) identifies substituent patterns, such as the methyl group at position 6 and p-tolyl group at position 2.
- Mass spectrometry validates molecular weight (C₁₅H₁₄N₂, MW: 222.28 g/mol) .
Q. What in vitro biological activities have been reported for this compound?
- Anticancer Activity : Cytotoxicity assays (e.g., MTT) against HepG2, MCF-7, and A375 cell lines show IC₅₀ values ranging from 10–21 µM, with selectivity over non-cancerous Vero cells (IC₅₀ >70 µM) .
- Anti-inflammatory Properties : In vivo studies in murine models demonstrate inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) at doses of 10–50 mg/kg .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
- Key Modifications :
- Substituent Effects : Introducing electron-withdrawing groups (e.g., -CN, -CF₃) at position 3 improves anticancer potency by enhancing electrophilic interactions with cellular targets .
- Ring Expansion : Replacing the pyridine ring with pyrimidine increases metabolic stability, as seen in imidazo[1,2-a]pyrimidine derivatives with anxiolytic activity .
- Validation : Use parallel synthetic libraries and high-throughput screening (HTS) to assess bioactivity .
Q. How should researchers address contradictory cytotoxicity data across different cell lines?
- Case Example : Variability in IC₅₀ values (e.g., 10 µM in A375 vs. 21 µM in MCF-7) may arise from differences in cell membrane permeability or target protein expression .
- Resolution :
Validate assays using standardized protocols (e.g., identical incubation times, serum-free conditions).
Perform mechanistic studies (e.g., apoptosis assays, ROS detection) to identify cell-specific modes of action.
Cross-reference with transcriptomic data to correlate sensitivity with gene expression profiles.
Q. What computational tools are effective for predicting the photophysical properties of polymorphic forms?
- Approach :
- DFT Calculations : Model excited-state intramolecular proton transfer (ESIPT) to predict luminescence behavior. For example, cyano-substituted derivatives exhibit yellow, orange, or red emission depending on crystalline packing .
- Molecular Dynamics (MD) : Simulate intermolecular interactions (e.g., π-stacking) to rationalize solid-state emission shifts.
Q. What strategies mitigate stability issues during long-term storage or under reactive conditions?
- Degradation Pathways : The compound is sensitive to oxidation (via electron-rich imidazole ring) and hydrolysis (amide bond cleavage in derivatives) .
- Stabilization Methods :
- Store under argon at –20°C in amber vials.
- Formulate as lyophilized salts (e.g., hydrochloride) to enhance shelf life.
- Add antioxidants (e.g., BHT) to reaction mixtures during synthesis .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
